molecular formula C8H8ClNO2 B8334401 4-Chloro-1-ethyl-2-nitrobenzene

4-Chloro-1-ethyl-2-nitrobenzene

Cat. No. B8334401
M. Wt: 185.61 g/mol
InChI Key: OONNZMCLGSRPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255110B2

Procedure details

A solution of sodium nitrite (0.11 g, 1.32 mmol) in water (1 mL) was added, dropwise, at 0° C., to a suspension of 4-ethyl-3-nitro-phenylamine (80%, 0.25 g, 1.20 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (4 mL). The reaction mixture was stirred at 0° C. for 5 minutes and then urea (15 mg, 0.24 mmol) was added. The resulting mixture was stirred for 10 minutes and then was poured into a suspension of cuprous chloride (0.18 g, 1.8 mmol) in a mixture of concentrated hydrochloric acid (1.5 mL) and water (0.6 mL) at 80° C. The reaction mixture was stirred at 80° C. for 2 hours and then was extracted with ethyl acetate. The organic extracts were washed with an aqueous solution of sodium hydroxide (1 M) and water, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 200 mg (90% yield) of 4-chloro-1-ethyl-2-nitro-benzene as an oil.
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mg
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
0.18 g
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH2:5]([C:7]1[CH:12]=[CH:11][C:10](N)=[CH:9][C:8]=1[N+:14]([O-:16])=[O:15])[CH3:6].[ClH:17].NC(N)=O>O>[Cl:17][C:10]1[CH:11]=[CH:12][C:7]([CH2:5][CH3:6])=[C:8]([N+:14]([O-:16])=[O:15])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)C1=C(C=C(C=C1)N)[N+](=O)[O-]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
15 mg
Type
reactant
Smiles
NC(=O)N
Step Five
Name
cuprous chloride
Quantity
0.18 g
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 80° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with an aqueous solution of sodium hydroxide (1 M) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)CC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.